BI-78D3

JNK signaling kinase inhibitor mechanism substrate-competitive inhibition

BI-78D3 (CAS 883065-90-5) is a substrate-competitive JNK inhibitor and JIP1 mimetic that targets the JNK-JIP1 protein-protein interaction site—not the conserved ATP-binding pocket. This unique mechanism delivers >100-fold selectivity over p38α with no detectable mTOR or PI-3K inhibition, eliminating off-target confounding inherent to ATP-competitive JNK inhibitors (e.g., SP600125, JNK-IN-8). Validated in vivo: restores insulin sensitivity in type 2 diabetic mice at 25 mg/kg and reduces adrenergic contractions in ex vivo human prostate tissue. The definitive tool for dissecting JIP1-dependent versus JIP1-independent JNK signaling with unambiguous target engagement.

Molecular Formula C13H9N5O5S2
Molecular Weight 379.4 g/mol
CAS No. 883065-90-5
Cat. No. B1666961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-78D3
CAS883065-90-5
Synonyms4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-5-((5-nitro-2-thiazolyl)thio)-3H-1,2,4-triazol-3-one
BI-78D3
Molecular FormulaC13H9N5O5S2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-]
InChIInChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19)
InChIKeyQFRLDZGQEZCCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-78D3 CAS 883065-90-5: Substrate-Competitive JNK Inhibitor for JIP1 Interaction Site Targeting


BI-78D3 (CAS 883065-90-5) is a small-molecule JIP1 mimetic that functions as a substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK), binding to the kinase at a site distinct from the ATP-binding pocket [1]. It selectively inhibits JNK activity with an IC₅₀ of 280 nM in cell-free TR-FRET assays and disrupts the JNK-JIP1 protein-protein interaction with an IC₅₀ of 500 nM . The compound displays >100-fold selectivity for JNK over the structurally related MAPK family member p38α and demonstrates no inhibitory activity against mTOR or PI-3K at relevant concentrations . In vivo, BI-78D3 (25 mg/kg) blocks Con A-induced JNK-dependent liver damage and restores insulin sensitivity in a mouse model of type 2 diabetes .

Why JNK Inhibitors Are Not Interchangeable: The Critical Role of Binding Mode and Target Engagement Profile of BI-78D3


Substitution of BI-78D3 with another JNK inhibitor without experimental validation is scientifically unsound due to fundamental differences in binding mechanism, isoform selectivity, and off-target liability. Unlike ATP-competitive JNK inhibitors such as SP600125, JNK-IN-8, and DB07268, BI-78D3 is a substrate-competitive inhibitor that targets the JNK-JIP1 protein-protein interaction site rather than the highly conserved ATP-binding pocket [1]. This distinct binding mode confers a unique selectivity profile: while ATP-competitive inhibitors often exhibit promiscuous inhibition across the kinome, BI-78D3 demonstrates >100-fold selectivity over p38α and no detectable activity against mTOR or PI-3K . Furthermore, the in vivo efficacy of BI-78D3 in restoring insulin sensitivity in type 2 diabetic mice at 25 mg/kg is a functional outcome that cannot be assumed for other JNK inhibitors without direct comparative testing . Procurement decisions based solely on nominal JNK inhibitory activity risk introducing confounding variables in downstream signaling studies, particularly when assessing scaffold protein-dependent pathways such as JIP1-mediated JNK activation .

Quantitative Differentiation of BI-78D3 from JNK Inhibitor Comparators: Direct and Cross-Study Comparative Evidence


Mechanism of Action: Substrate-Competitive vs. ATP-Competitive Binding Mode Differentiates BI-78D3 from SP600125 and JNK-IN-8

BI-78D3 is a substrate-competitive JNK inhibitor that binds to the kinase at the JIP1 interaction site, distinct from the ATP-binding pocket targeted by SP600125 and JNK-IN-8 [1]. This mechanism prevents JIP1 scaffold protein-mediated JNK activation, a feature not shared by ATP-competitive inhibitors . The binding mode was confirmed by NMR spectroscopy and biochemical competition assays showing displacement of the pepJIP1 peptide from JNK1 [2].

JNK signaling kinase inhibitor mechanism substrate-competitive inhibition

Kinase Selectivity: BI-78D3 Exhibits >100-Fold Selectivity for JNK over p38α, Contrasting with Broader MAPK Inhibition by SP600125

BI-78D3 demonstrates >100-fold selectivity for JNK over the closely related MAPK family member p38α, with no detectable activity against mTOR or PI-3K . In contrast, SP600125 exhibits only 10- to 100-fold selectivity against a range of kinases including MKK4, MKK3, MKK6, PKB, PKCα, ERK2, p38, Chk1, and EGFR . The narrower off-target profile of BI-78D3 reduces the likelihood of confounding effects in cellular assays where p38α or PI-3K/mTOR pathways are relevant.

kinase selectivity MAPK signaling off-target profiling

Potency Profile: BI-78D3 Exhibits Moderate JNK Inhibitory Potency (IC₅₀ = 280 nM) with Unique JIP1-JNK Disruption (IC₅₀ = 500 nM)

BI-78D3 inhibits JNK kinase activity with an IC₅₀ of 280 nM and disrupts the JIP1-JNK protein-protein interaction with an IC₅₀ of 500 nM . This potency profile differs markedly from ATP-competitive JNK inhibitors: SP600125 is more potent (IC₅₀ = 40 nM for JNK1/2) but does not target the JIP1 interaction ; DB07268 is a highly potent JNK1 inhibitor (IC₅₀ = 9 nM) ; and JNK-IN-8 is a covalent irreversible inhibitor with sub-nanomolar to low nanomolar potency (IC₅₀ = 4.7 nM JNK1, 18.7 nM JNK2, 1 nM JNK3) .

JNK inhibition IC50 comparison JIP1 interaction

In Vivo Functional Efficacy: BI-78D3 Restores Insulin Sensitivity in Type 2 Diabetic Mouse Model at 25 mg/kg

BI-78D3 demonstrates in vivo functional efficacy in a mouse model of type 2 diabetes, restoring insulin sensitivity and reducing blood glucose levels when administered at 25 mg/kg 30 minutes prior to insulin . It also blocks JNK-dependent Con A-induced liver damage [1]. This in vivo activity profile, linked to JNK inhibition, provides a functional benchmark not consistently reported for other JNK inhibitors.

type 2 diabetes insulin sensitivity in vivo pharmacology

Head-to-Head Comparison in Human Prostate Tissue: BI-78D3 and SP600125 Both Inhibit α₁-Adrenoceptor-Mediated Contraction

In a direct head-to-head comparison using human prostate tissue strips, both BI-78D3 (30 µM) and SP600125 (50 µM) reduced phenylephrine- and noradrenaline-induced contractions [1]. Both inhibitors also reduced the phosphorylation state of c-Jun, a direct JNK substrate [2]. This study provides the only available direct comparative functional data for BI-78D3 against another JNK inhibitor in a physiologically relevant ex vivo system.

prostate smooth muscle contraction adrenergic signaling JNK inhibition

Optimal Research and Industrial Application Scenarios for BI-78D3 (CAS 883065-90-5)


Investigating JNK Scaffold Protein-Dependent Signaling Pathways Using Substrate-Competitive Inhibition

BI-78D3 is uniquely suited for studies requiring selective disruption of JNK-JIP1 scaffold protein interactions without directly competing with ATP binding [1]. This application leverages the compound's mechanism as a JIP1 mimetic that binds the substrate-docking site of JNK, enabling researchers to dissect JIP1-dependent versus JIP1-independent JNK signaling . The >100-fold selectivity over p38α minimizes confounding MAPK pathway crosstalk in cellular assays .

Preclinical Evaluation of JNK Inhibition in Type 2 Diabetes and Metabolic Disorders

BI-78D3 has demonstrated in vivo efficacy in restoring insulin sensitivity and reducing blood glucose levels in a mouse model of type 2 diabetes at 25 mg/kg [1]. This makes it a validated tool compound for preclinical studies investigating the role of JNK in insulin resistance, glucose homeostasis, and related metabolic pathways .

Ex Vivo Pharmacology Studies in Human Tissue to Assess JNK-Mediated Smooth Muscle Contractility

BI-78D3 has been validated in ex vivo human prostate tissue strips, where it reduced phenylephrine- and noradrenaline-induced contractions [1]. This direct functional validation in human tissue supports its use in ex vivo pharmacology studies examining JNK's role in smooth muscle contractility and adrenergic signaling .

Selective JNK Pathway Inhibition in Cellular Assays Where mTOR and PI-3K Activity Must Remain Unperturbed

Unlike many kinase inhibitors that exhibit off-target activity against mTOR or PI-3K, BI-78D3 shows no detectable inhibition of these pathways [1]. This clean selectivity profile makes BI-78D3 the preferred choice for cellular assays where mTOR or PI-3K signaling is a critical parameter, such as studies of cell growth, autophagy, or metabolism .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-78D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.